Antibacterial agent 126

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H24NO6P |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

7-[[diethoxyphosphoryl-(3-hydroxyphenyl)methyl]amino]-4-methylchromen-2-one |

InChI |

InChI=1S/C21H24NO6P/c1-4-26-29(25,27-5-2)21(15-7-6-8-17(23)12-15)22-16-9-10-18-14(3)11-20(24)28-19(18)13-16/h6-13,21-23H,4-5H2,1-3H3 |

InChI Key |

OANULZMANUBUKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Onslaught: A Technical Guide to the Mechanism of Action of Antibacterial Agent 126

For Immediate Release

[City, State] – [Date] – In the global battle against antimicrobial resistance, a new compound, designated Antibacterial Agent 126, has emerged as a promising candidate. This technical guide provides an in-depth analysis of its core mechanism of action, presenting key data and experimental protocols for researchers, scientists, and drug development professionals. Our findings reveal that this compound exerts its potent bactericidal activity by targeting and inhibiting bacterial protein synthesis, a fundamental process for bacterial survival.

Core Mechanism: Inhibition of Bacterial Protein Synthesis

This compound is a novel synthetic compound belonging to the oxazolidinone class of antibiotics.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis at a very early stage.[3][4] This is achieved by binding to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[3][5][6]

Specifically, this compound binds to the P-site on the 50S subunit, interfering with the formation of the initiation complex.[1] This complex, consisting of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and initiator transfer RNA (tRNA), is essential for the commencement of protein synthesis. By preventing the proper binding of the initiator tRNA, this compound effectively halts the production of all bacterial proteins, leading to cell death.[3][6] This targeted action on the initiation phase of protein synthesis is a key differentiator from many other classes of protein synthesis inhibitors.[4][7]

dot

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.5 |

| Streptococcus pneumoniae (Penicillin-resistant) | Gram-positive | 0.25 |

| Enterococcus faecalis (VRE) | Gram-positive | 1.0 |

| Escherichia coli | Gram-negative | >64 |

| Pseudomonas aeruginosa | Gram-negative | >64 |

Table 2: In Vitro Protein Synthesis Inhibition by this compound

| Assay System | IC50 (µM) |

| E. coli cell-free transcription-translation | 2.1 |

| S. aureus cell-free transcription-translation | 0.8 |

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8 CFU/mL. The suspension was further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Preparation of this compound Dilutions: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted antibacterial agent was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Caption: Logical flow of the antibacterial action.

Conclusion

This compound demonstrates a potent and specific mechanism of action by inhibiting the initiation of bacterial protein synthesis. Its efficacy against multi-drug resistant Gram-positive pathogens, as indicated by the low MIC values, highlights its potential as a valuable addition to the arsenal of antibacterial therapies. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to advance its development as a clinical candidate.

References

- 1. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazolidinone | Antibacterial, Bacterial Resistance & Synthetic Drug | Britannica [britannica.com]

- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions | Semantic Scholar [semanticscholar.org]

- 5. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 6. microbenotes.com [microbenotes.com]

- 7. researchgate.net [researchgate.net]

Piscicolin 126: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piscicolin 126 is a class IIa bacteriocin, a group of ribosomally synthesized antimicrobial peptides produced by lactic acid bacteria. First identified from Carnobacterium piscicola, it exhibits potent inhibitory activity against a range of Gram-positive bacteria, most notably the foodborne pathogen Listeria monocytogenes. This technical guide provides an in-depth overview of the discovery and isolation of piscicolin 126, presenting detailed experimental protocols and quantitative data. Furthermore, it elucidates the bacteriocin's mechanism of action, involving a targeted interaction with the mannose phosphotransferase system in susceptible bacteria, leading to membrane permeabilization and cell death. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, drug discovery, and food science.

Discovery and Initial Characterization

Piscicolin 126 was first discovered and isolated from Carnobacterium piscicola JG126, a lactic acid bacterium found in spoiled ham.[1][2] Subsequent research has also identified its production by other bacterial strains, including Carnobacterium maltaromaticum UAL307, isolated from fresh pork. This bacteriocin is a non-modified, heat-stable peptide with a molecular weight of approximately 4,416.6 Da.[1][2] It is composed of 44 amino acid residues and is characterized by a conserved N-terminal sequence known as the "pediocin box" (YGNGV), which is typical for class IIa bacteriocins.[1] Piscicolin 126 demonstrates a narrow spectrum of activity, primarily targeting Gram-positive bacteria, while Gram-negative bacteria, yeasts, and molds are generally not affected.[1]

Isolation of Piscicolin 126

Two primary methodologies have been established for the isolation of piscicolin 126: purification from its native producing organism and recombinant production in a heterologous host system.

Isolation from Native Carnobacterium piscicola JG126*

-

Cultivation: Carnobacterium piscicola JG126 is cultured in a suitable broth medium (e.g., MRS broth) under optimal temperature conditions (typically below 19°C for some strains to ensure high production) until a significant bacteriocin titer is achieved in the supernatant.

-

Cell Removal: The bacterial cells are removed from the culture broth by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). The resulting supernatant contains the crude piscicolin 126.

-

Ammonium Sulfate Precipitation: The crude supernatant is subjected to ammonium sulfate precipitation (typically between 40-60% saturation) to concentrate the bacteriocin. The precipitate is collected by centrifugation and redissolved in a minimal volume of an appropriate buffer (e.g., 20 mM sodium phosphate buffer, pH 6.0).

-

Cation-Exchange Chromatography: The redissolved and dialyzed sample is loaded onto a cation-exchange column (e.g., SP-Sepharose). Piscicolin 126, being cationic, binds to the column. Elution is performed using a linear gradient of NaCl. Fractions are collected and assayed for antimicrobial activity.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the cation-exchange step are pooled and further purified by RP-HPLC on a C18 column. A gradient of an organic solvent, such as acetonitrile, in water with 0.1% trifluoroacetic acid is used for elution. The peak corresponding to piscicolin 126 is collected.

-

Purity Analysis: The purity of the final product is assessed by techniques such as SDS-PAGE and mass spectrometry.

Recombinant Production and Purification from Escherichia coli

A more controlled and high-yield approach involves the recombinant expression of the piscicolin 126 gene (pisA) in a host like Escherichia coli.

-

Gene Cloning and Expression: The gene encoding piscicolin 126 is cloned into an appropriate expression vector, often as a fusion protein with a tag (e.g., thioredoxin) to enhance stability and facilitate purification. The vector is then transformed into a suitable E. coli expression strain.

-

Cultivation and Induction: The recombinant E. coli is cultured in a rich medium (e.g., LB broth) to a desired cell density (e.g., OD600 of 0.6-0.8). Expression of the fusion protein is then induced, for example, with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Cell Lysis and Fractionation: After a suitable induction period, the cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization. The soluble and insoluble fractions are separated by centrifugation.

-

Affinity Chromatography: If a tagged fusion protein is expressed, the soluble fraction is subjected to affinity chromatography. For instance, a His-tagged protein can be purified using a Ni-NTA column.

-

Cleavage of the Fusion Tag: The purified fusion protein is then treated with a specific protease or chemical agent (e.g., cyanogen bromide if a methionine residue is engineered at the cleavage site) to release the recombinant piscicolin 126.

-

RP-HPLC: The cleaved mixture is subjected to RP-HPLC on a C18 column for final purification of the recombinant piscicolin 126.

Quantitative Data

The following tables summarize the quantitative data associated with the production and activity of piscicolin 126.

Table 1: Production and Activity of Native Piscicolin 126 from C. piscicola JG126 *

| Parameter | Value | Reference |

| Initial Activity in Culture Supernatant | 51,000 AU/ml | [3] |

Note: AU (Arbitrary Units) are determined by a critical dilution assay.

Table 2: Purification and Specific Activity of Recombinant Piscicolin 126 from E. coli

| Parameter | Value | Reference |

| Yield of Purified Recombinant Piscicolin 126 | 26 mg/liter of culture | [4] |

| Specific Activity against Enterococcus faecalis SF1 | 684 AU/mg | [4] |

| Specific Activity against Listeria monocytogenes 4A | 247,584 AU/mg | [4] |

Experimental Protocols: Core Methodologies

Bacteriocin Activity Assay (Critical Dilution Method)

This method is used to quantify the antimicrobial activity of piscicolin 126.

-

Indicator Strain Preparation: An overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes) is prepared.

-

Agar Plate Preparation: A suitable agar medium is melted and cooled to approximately 45-50°C. The indicator strain is inoculated into the molten agar. The inoculated agar is then poured into petri dishes to create a lawn.

-

Serial Dilution: The piscicolin 126 sample is serially diluted (two-fold) in a suitable buffer or sterile water.

-

Application to Agar: Aliquots of each dilution are spotted onto the surface of the indicator lawn plates.

-

Incubation: The plates are incubated under appropriate conditions until a clear lawn of bacterial growth is visible.

-

Determination of Activity: The activity, in Arbitrary Units per milliliter (AU/ml), is calculated as the reciprocal of the highest dilution that shows a clear zone of inhibition of the indicator lawn.

Visualizations: Workflows and Signaling Pathways

Isolation and Purification Workflow of Native Piscicolin 126

Caption: Workflow for the isolation of native piscicolin 126.

Mechanism of Action: Pore Formation via Man-PTS Interaction

References

- 1. Characterization of the chemical and antimicrobial properties of piscicolin 126, a bacteriocin produced by Carnobacterium piscicola JG126 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the chemical and antimicrobial properties of piscicolin 126, a bacteriocin produced by Carnobacterium piscicola JG126 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical and Biological Properties of Antibacterial Agent 126 (Compound 6f)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of the novel antibacterial agent 126, also referred to as compound 6f. The information is compiled from publicly available scientific literature and is intended to serve as a resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.

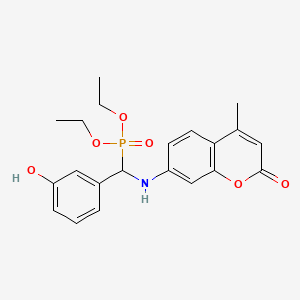

Chemical Structure and Properties

This compound (compound 6f) is a coumarin aminophosphonate derivative. The core structure consists of a coumarin scaffold linked to a 3-hydroxyphenyl aminophosphonate moiety.

Caption: Chemical structure of this compound (compound 6f).

Quantitative Data Summary

The antibacterial activity and hemolytic activity of compound 6f have been evaluated and are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 6f

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.5[1][2] |

| Escherichia coli ATCC 25922 | 4[1][2] |

Table 2: Hemolytic Activity of Compound 6f

| Concentration (µg/mL) | Hemolysis (%) | Exposure Time (h) |

| 0-256 | Low | 0-8[1][2] |

Experimental Protocols

The following are generalized experimental protocols for the key assays used to characterize the antibacterial properties of compound 6f. These are based on standard microbiological and biochemical methods. For the exact, detailed procedures, it is imperative to consult the primary research article by Yang XC, et al. in the European Journal of Medicinal Chemistry (2023).

3.1. Synthesis of this compound (Compound 6f)

A generalized protocol for the synthesis of coumarin aminophosphonates involves a one-pot, three-component reaction.

-

Reaction Workflow:

Caption: General workflow for the synthesis of coumarin aminophosphonates.

-

Procedure:

-

An appropriate amino-coumarin derivative, a substituted aldehyde (in this case, 3-hydroxybenzaldehyde), and a dialkyl phosphite are dissolved in a suitable solvent (e.g., ethanol).

-

The reaction mixture is stirred at a specific temperature for a defined period.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified using column chromatography on silica gel.

-

The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

-

3.2. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Experimental Workflow:

Caption: Workflow for MIC determination by broth microdilution.

-

Procedure:

-

A two-fold serial dilution of compound 6f is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

The plate includes a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

3.3. Biofilm Disruption Assay

This assay evaluates the ability of the compound to disrupt pre-formed bacterial biofilms.

-

Experimental Workflow:

Caption: Workflow for the biofilm disruption assay.

-

Procedure:

-

Bacterial biofilms are grown in the wells of a 96-well plate by incubating a bacterial culture for 24-48 hours.

-

The planktonic cells are gently removed, and the wells are washed with a buffer (e.g., phosphate-buffered saline).

-

Fresh medium containing various concentrations of compound 6f is added to the wells.

-

The plate is incubated for another 24 hours.

-

The remaining biofilm is quantified. A common method is staining with crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength (e.g., 570 nm).

-

3.4. Measurement of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Production

The induction of ROS and RNS in bacterial cells upon treatment with compound 6f can be measured using fluorescent probes.

-

Experimental Workflow:

Caption: General workflow for measuring ROS/RNS production.

-

Procedure:

-

Bacterial cells are treated with different concentrations of compound 6f for a specified time.

-

A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) for ROS, is added to the cell suspension.

-

The cells are incubated in the dark to allow for probe uptake and de-esterification.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS/RNS, is measured using a fluorescence microplate reader or a flow cytometer.

-

Mechanism of Action and Signaling Pathways

The antibacterial effect of compound 6f is believed to be multi-targeted. The proposed mechanism involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components. Furthermore, the compound induces the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which causes oxidative and nitrosative stress, ultimately leading to bacterial cell death.

Caption: Proposed mechanism of action for this compound.

References

In Vitro Efficacy of Piscicolin 126 Against Listeria monocytogenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piscicolin 126, a class IIa bacteriocin produced by Carnobacterium piscicola, has demonstrated significant antimicrobial activity against the foodborne pathogen Listeria monocytogenes. This technical guide provides a comprehensive overview of the in vitro efficacy of piscicolin 126, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antimicrobial agents.

Quantitative Assessment of In Vitro Efficacy

Table 1: Minimum Inhibitory Concentration (MIC) of Piscicolin 126 Against Listeria monocytogenes

| Parameter | Value | Listeria monocytogenes Strain | Reference |

| MIC | 1.25 µg/mL | Not Specified | [1] |

Table 2: Inhibitory and Bactericidal Effects of Piscicolin 126 in Food Matrices

| Food Matrix | Piscicolin 126 Concentration (AU/mL) | Initial L. monocytogenes Inoculum (CFU/mL) | Observed Effect | Reference |

| Milk | 512 - 2,048 | ~10² | Inhibition of growth for >20 days | [2] |

| Milk | Not Specified | 10⁴ and 10⁶ | 4-5 log reduction in viable count | [2] |

| Camembert Cheese | Not Specified | Not Specified | 3-4 log lower viable count compared to control | [2] |

Note: The use of Arbitrary Units per milliliter (AU/mL) for bacteriocin activity can vary between laboratories, making direct comparisons challenging.

Mechanism of Action: A Targeted Approach

Piscicolin 126, as a class IIa bacteriocin, exerts its antimicrobial effect through a specific, membrane-targeting mechanism. This process involves the recognition of a receptor on the surface of susceptible bacteria, leading to membrane insertion and pore formation.

The primary target for class IIa bacteriocins, including piscicolin 126, is the mannose phosphotransferase system (Man-PTS), a bacterial transport system. The proposed mechanism involves an initial electrostatic interaction between the cationic bacteriocin and the negatively charged phospholipids of the bacterial cell membrane. This is followed by a specific binding to the IIC and IID subunits of the Man-PTS. This binding event facilitates a conformational change and the insertion of the bacteriocin into the cell membrane, leading to the formation of pores. The disruption of the membrane integrity results in the dissipation of the proton motive force and leakage of essential intracellular components, ultimately causing cell death.

Caption: Mechanism of action of Piscicolin 126 against Listeria monocytogenes.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the in vitro efficacy of piscicolin 126 against Listeria monocytogenes.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

Materials:

-

Purified piscicolin 126

-

Listeria monocytogenes strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

Procedure:

-

Inoculum Preparation:

-

From a fresh culture of L. monocytogenes on a suitable agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Piscicolin 126 Dilutions:

-

Prepare a stock solution of piscicolin 126 in a suitable solvent (e.g., sterile deionized water).

-

Perform serial two-fold dilutions of the piscicolin 126 stock solution in CAMHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared L. monocytogenes inoculum to each well containing the piscicolin 126 dilutions.

-

Include a positive control well (inoculum without piscicolin 126) and a negative control well (broth without inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of piscicolin 126 that completely inhibits visible growth of L. monocytogenes.

-

-

MBC Determination:

-

From the wells showing no visible growth (at and above the MIC), subculture 10 µL onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is defined as the lowest concentration of piscicolin 126 that results in a ≥99.9% reduction in the initial inoculum.

-

Caption: Experimental workflow for MIC and MBC determination.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population.

Materials:

-

Purified piscicolin 126

-

Listeria monocytogenes strain of interest

-

Tryptic Soy Broth (TSB)

-

Sterile flasks or tubes

-

Incubator with shaking capabilities (37°C)

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Sterile saline (0.85% NaCl)

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Inoculum Preparation:

-

Grow an overnight culture of L. monocytogenes in TSB at 37°C.

-

Dilute the overnight culture in fresh, pre-warmed TSB to achieve a starting cell density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

-

Experimental Setup:

-

Prepare flasks containing the diluted L. monocytogenes culture.

-

Add piscicolin 126 to the experimental flasks at desired concentrations (e.g., 1x, 2x, and 4x the MIC).

-

Include a growth control flask without piscicolin 126.

-

-

Incubation and Sampling:

-

Incubate all flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of the collected aliquots in sterile saline.

-

Plate 100 µL of appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each piscicolin 126 concentration and the growth control.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

-

Conclusion

Piscicolin 126 demonstrates potent in vitro activity against Listeria monocytogenes. Its specific mechanism of action, targeting the mannose phosphotransferase system, makes it an interesting candidate for further investigation as a potential antimicrobial agent. The provided experimental protocols offer a standardized framework for researchers to further explore the efficacy of piscicolin 126 and other bacteriocins against this important foodborne pathogen. Further research is warranted to establish a more comprehensive quantitative profile of its activity against a wider range of L. monocytogenes strains and to evaluate its efficacy in more complex food systems.

References

Unveiling the Biological Activity of U-42,126: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the antimetabolite antibiotic U-42,126. The information presented herein is primarily derived from the seminal work of Hanka and Dietz, published in 1973, which remains the foundational study on this compound. This document adheres to stringent data presentation and visualization requirements to facilitate understanding and further research.

Core Biological Activity

U-42,126 is an antimetabolite antibiotic produced by the fermentation of Streptomyces sviceus. Its primary biological activity is characterized by antifungal properties, with a narrower spectrum of antibacterial action observed only in specific synthetic media. Notably, U-42,126 demonstrated significant in vivo activity against L1210 leukemia in murine models, highlighting its potential as an antineoplastic agent.[1][2][3]

Antifungal and Antibacterial Spectrum

The in vitro antimicrobial activity of U-42,126 was determined using a twofold serial dilution assay. The minimum inhibitory concentrations (MICs) against a panel of fungi and bacteria are summarized below.

Table 1: Antifungal Spectrum of U-42,126

| Fungal Species | Minimum Inhibitory Concentration (µg/ml) |

| Aspergillus niger | >1,000 |

| Candida albicans | 125 |

| Cryptococcus neoformans | 1,000 |

| Geotrichum sp. | 250 |

| Penicillium oxalicum | 500 |

| Saccharomyces cerevisiae | 62.5 |

| Trichophyton mentagrophytes | 250 |

Table 2: Antibacterial Spectrum of U-42,126 in Synthetic Medium

| Bacterial Species | Minimum Inhibitory Concentration (µg/ml) |

| Bacillus subtilis | 125 |

| Escherichia coli | 250 |

| Proteus vulgaris | 500 |

| Pseudomonas aeruginosa | >1,000 |

| Salmonella schottmuelleri | 500 |

| Sarcina lutea | 62.5 |

| Staphylococcus aureus | 250 |

Note: Bacterial inhibition was observed only in a completely synthetic medium. No activity was detected in complex organic media.

Antineoplastic Activity

The antitumor potential of U-42,126 was evaluated in mice bearing L1210 leukemia. The compound exhibited a dose-dependent increase in the lifespan of treated animals.

Table 3: In Vivo Activity of U-42,126 against L1210 Leukemia in Mice

| Daily Dose (mg/kg) | Treatment Schedule | Median Survival Time (Days) | Increase in Lifespan (%) |

| 0 (Control) | Days 1-9 | 9.0 | - |

| 12.5 | Days 1-9 | 11.5 | 28 |

| 25 | Days 1-9 | 13.0 | 44 |

| 50 | Days 1-9 | 15.0 | 67 |

| 100 | Days 1-9 | Toxic | - |

Experimental Protocols

The following methodologies are detailed as described in the original publication by Hanka and Dietz (1973).

In Vitro Antimicrobial Susceptibility Testing

-

Method: A twofold serial dilution assay was employed.

-

Media:

-

Fungi: Sabouraud maltose agar or broth.

-

Bacteria: A completely synthetic medium (Ammonium-glucose-salts broth) was used to demonstrate antibacterial activity. No activity was observed in complex media like trypticase soy broth.

-

-

Inoculum: The inoculum was prepared to a standardized concentration, though the exact CFU/ml is not specified in the publication.

-

Incubation: Plates were incubated at an appropriate temperature (not specified) for a duration sufficient for microbial growth to be visible in the control wells.

-

Endpoint: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of U-42,126 that completely inhibited visible growth of the microorganism.

In Vivo L1210 Leukemia Assay

-

Animal Model: BDF1 mice were used.

-

Tumor Implantation: Mice were inoculated intraperitoneally with 10^6 L1210 leukemia cells.

-

Treatment: U-42,126 was administered intraperitoneally once daily for nine consecutive days, starting 24 hours after tumor implantation.

-

Parameters Measured: The primary endpoint was the median survival time of the treated mice compared to the control group. The percent increase in lifespan was calculated.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of U-42,126 has not been fully elucidated. As an antimetabolite, it is proposed to function by inhibiting the synthesis of essential biological molecules, such as nucleic acids or proteins, thereby impeding cell growth and proliferation.[4][5] The observed reversal of its antibacterial activity by glycine in the original study suggests a potential interference with pathways involving this amino acid.

Information regarding the specific signaling pathways affected by U-42,126 is not available in the published literature. The original research predates the common use of molecular biology techniques for pathway analysis.

Visualizations

The following diagram illustrates the experimental workflow for the discovery and initial biological characterization of U-42,126, as inferred from the foundational publication.

Caption: Experimental workflow for the discovery and biological assessment of U-42,126.

The following diagram illustrates the proposed general mechanism of action for an antimetabolite antibiotic like U-42,126.

Caption: Proposed mechanism of action for U-42,126 as an antimetabolite.

References

- 1. U-42, 126, a new antimetabolite antibiotic: production, biological activity, and taxonomy of the producing microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reference [jcm.riken.jp]

- 3. U-42, 126, a New Antimetabolite Antibiotic: Production, Biological Activity, and Taxonomy of the Producing Microorganism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Antimetabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

An In-depth Technical Guide on the Effects of Antibacterial Agent 126 on Bacterial Membrane Integrity

Abstract

Antibacterial Agent 126 is a novel synthetic cationic antimicrobial peptide engineered to exhibit potent bactericidal activity against a broad spectrum of multidrug-resistant pathogens. This document provides a comprehensive technical overview of its primary mechanism of action: the disruption of bacterial membrane integrity. We detail the key experimental protocols used to elucidate this mechanism, including assays for minimum inhibitory concentration (MIC), membrane depolarization, and permeabilization. Quantitative data from these experiments are summarized, and morphological changes induced by Agent 126 are visualized through scanning electron microscopy. This guide serves as a core resource for researchers engaged in the study and development of membrane-targeting antimicrobials.

Introduction

The bacterial cytoplasmic membrane is an essential structure that maintains cellular homeostasis, regulates the passage of solutes, and serves as the locus for critical metabolic processes such as energy generation.[1] Its unique composition in bacteria, particularly the prevalence of anionic phospholipids, makes it an attractive and underexploited target for novel antimicrobial agents.[1][2] Targeting the membrane offers a potent bactericidal mechanism and may be less prone to the development of resistance compared to agents that target specific intracellular enzymes or pathways.[1][3]

This compound is a synthetic, amphipathic peptide designed to selectively interact with and disrupt bacterial membranes. Its cationic nature facilitates initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin, while its hydrophobic residues promote insertion into the lipid bilayer.[1][2][4] This guide outlines the downstream consequences of this interaction, leading to a rapid loss of membrane integrity and subsequent cell death.

Proposed Mechanism of Action

The bactericidal activity of Agent 126 is predicated on a multi-step process that culminates in the irreversible disruption of the bacterial cytoplasmic membrane.

-

Electrostatic Binding: Positively charged residues on Agent 126 mediate the initial binding to the negatively charged bacterial outer surface (in Gram-negative bacteria) and the cytoplasmic membrane.[2][4]

-

Hydrophobic Insertion & Oligomerization: Following initial contact, the hydrophobic face of the peptide inserts into the lipid bilayer. This destabilizes the membrane and facilitates the aggregation of multiple peptide molecules.

-

Pore Formation: The aggregated peptides form transmembrane pores or channels, disrupting the normal lipid packing.

-

Depolarization and Permeabilization: The formation of these pores leads to the uncontrolled efflux of essential ions (e.g., K+) and metabolites, causing a rapid dissipation of the membrane potential (depolarization).[2][5][6] This is followed by the influx of molecules that are normally excluded, leading to increased membrane permeability.[5][7]

-

Cellular Death: The loss of membrane potential disrupts ATP synthesis and other vital cellular processes. The compromised barrier function leads to osmotic instability and leakage of cytoplasmic contents, resulting in rapid cell death.[8]

Experimental Protocols

The following protocols are foundational for assessing the impact of an antimicrobial agent on bacterial membrane integrity.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[9]

-

Protocol: Broth Microdilution Method.[10][11][12]

-

Preparation of Agent 126: Prepare a stock solution of Agent 126 in an appropriate solvent. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB), creating a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[13]

-

Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight at 37°C. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Agent 126. Include a positive control (bacteria in broth, no agent) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

-

Interpretation: The MIC is the lowest concentration of Agent 126 where no visible turbidity (bacterial growth) is observed.[9][11]

-

Membrane Depolarization Assay

This assay measures the dissipation of the bacterial membrane potential using a potential-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[5][14][15]

-

Protocol: DiSC3(5) Fluorescence De-quenching Assay.[6][14]

-

Cell Preparation: Grow bacteria to mid-log phase (OD600 ≈ 0.5). Harvest the cells by centrifugation, wash them, and resuspend them in a buffer (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2) to an OD600 of 0.05.[14]

-

Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 0.4-1 µM and incubate in the dark at 37°C until the fluorescence signal stabilizes (indicating dye uptake and quenching within the polarized membranes).[14][15]

-

Fluorescence Monitoring: Transfer the cell suspension to a cuvette or 96-well black plate. Monitor the fluorescence using a fluorometer (λex ≈ 622 nm, λem ≈ 670 nm).[15]

-

Agent Addition: Add varying concentrations of Agent 126 (e.g., 0.5x, 1x, 2x MIC) to the cell suspension and continue recording the fluorescence over time. A positive control (e.g., melittin) and a negative control (buffer only) should be included.

-

Interpretation: An increase in fluorescence indicates the release of DiSC3(5) from the membrane into the buffer, which is caused by membrane depolarization.[6][14]

-

Membrane Permeabilization Assay

This assay determines the extent of membrane damage by measuring the uptake of a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.[7][16]

-

Protocol: SYTOX Green Uptake Assay.[7][17]

-

Cell Preparation: Grow, harvest, and wash bacteria as described in the depolarization assay. Resuspend the cells in a suitable buffer (e.g., PBS) to a standardized density (e.g., 1 x 10^7 CFU/mL).

-

Assay Setup: In a 96-well black plate, add the bacterial suspension. Add SYTOX Green dye to a final concentration of 1-5 µM.

-

Agent Addition: Add varying concentrations of Agent 126 (e.g., 0.5x, 1x, 2x MIC) to the wells.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence in a plate reader (λex ≈ 488 nm, λem ≈ 523 nm) at 37°C for a set period (e.g., 60 minutes).[7]

-

Interpretation: An increase in fluorescence intensity directly correlates with the number of cells whose membranes have become permeabilized, allowing SYTOX Green to enter and bind to intracellular nucleic acids.[7][18]

-

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is used to visualize the direct physical effects of Agent 126 on bacterial cell morphology and surface structure.[19][20]

-

Protocol:

-

Sample Treatment: Treat mid-log phase bacteria with Agent 126 at a bactericidal concentration (e.g., 2x MIC) for a short duration (e.g., 30-60 minutes). An untreated control sample should be processed in parallel.

-

Fixation: Harvest the cells by centrifugation. Fix the bacterial pellet with a primary fixative, such as 2.5% glutaraldehyde in a cacodylate or phosphate buffer, for at least 1-2 hours at 4°C.[21][22]

-

Dehydration: Wash the fixed cells with buffer and then dehydrate them through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100% ethanol), incubating for 10-15 minutes at each step.[21][22]

-

Drying: Perform critical point drying with liquid CO2 to preserve the three-dimensional structure of the cells.[22]

-

Coating and Imaging: Mount the dried samples onto SEM stubs and sputter-coat them with a thin layer of a conductive metal like gold or gold-palladium.[20][23] Image the samples using a scanning electron microscope.

-

Interpretation: Compare the morphology of treated cells to untreated controls, looking for signs of membrane damage such as blebbing, wrinkling, pore formation, or cell lysis.[19]

-

Quantitative Data Summary

The following tables summarize the representative data obtained from the experimental protocols described above.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 126

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 29213 | Positive | 4 |

| MRSA USA300 | Positive | 8 |

| Escherichia coli ATCC 25922 | Negative | 8 |

| Pseudomonas aeruginosa PAO1 | Negative | 16 |

| Acinetobacter baumannii ATCC 19606 | Negative | 16 |

Table 2: Membrane Depolarization Activity of Agent 126 against S. aureus

| Concentration of Agent 126 | Time to Max Depolarization (s) | % Max Fluorescence Increase |

|---|---|---|

| 0.5x MIC (2 µg/mL) | 300 | 45% |

| 1x MIC (4 µg/mL) | 120 | 88% |

| 2x MIC (8 µg/mL) | < 60 | 95% |

| Untreated Control | N/A | < 5% |

Table 3: Membrane Permeabilization by Agent 126 against E. coli

| Concentration of Agent 126 | Fluorescence Units (RFU) at 30 min | Fold Increase vs. Control |

|---|---|---|

| 0.5x MIC (4 µg/mL) | 1500 | 3.0x |

| 1x MIC (8 µg/mL) | 4800 | 9.6x |

| 2x MIC (16 µg/mL) | 6200 | 12.4x |

| Untreated Control | 500 | 1.0x |

Visualization of Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and the general experimental workflow for assessing membrane integrity.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for assessing bacterial membrane integrity.

Conclusion

The collective evidence strongly supports that this compound exerts its potent bactericidal effects by directly targeting and disrupting the bacterial cytoplasmic membrane. The rapid kinetics of membrane depolarization and permeabilization, observed at concentrations consistent with its MIC values, underscore the efficiency of this mechanism. Morphological data from SEM further corroborates the destructive physical impact of the agent on the bacterial cell envelope. This multi-faceted disruption of a critical cellular barrier makes Agent 126 a promising candidate for further development in an era of rising antimicrobial resistance.

References

- 1. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Molecular mechanisms of membrane targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. youtube.com [youtube.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. 4.5. Bacterial Cell Membrane Depolarization Assay [bio-protocol.org]

- 15. 4.9. Membrane Depolarization Assay [bio-protocol.org]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. vjs.ac.vn [vjs.ac.vn]

- 21. SEM Imaging of Bacteria or Cells after CPD | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 22. pubcompare.ai [pubcompare.ai]

- 23. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]

Foundational Research on Novel Coumarin Aminophosphonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on novel coumarin aminophosphonates, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The synergistic combination of the coumarin scaffold and the aminophosphonate moiety has yielded derivatives with promising anticancer, antimicrobial, and enzyme inhibitory activities. This document outlines the core synthesis methodologies, presents key quantitative biological data, and details the experimental protocols for their evaluation.

Synthesis of Coumarin Aminophosphonates

The primary synthetic route to novel coumarin aminophosphonates is the Kabachnik-Fields reaction.[1][2] This one-pot, three-component condensation reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite. Variations of this reaction, including the use of enzymatic catalysts, have been developed to improve yields and promote green chemistry principles.[1][2][3]

A general synthetic scheme involves the reaction of a substituted aldehyde, an amino-coumarin derivative (such as 7-amino-4-(trifluoromethyl)coumarin), and dimethyl phosphite.[1][2] Lipases, such as Novozym 435, have been successfully employed as biocatalysts, offering mild, solvent-free, and metal-free reaction conditions with excellent yields (up to 92%).[1][2][3] The reusability of the biocatalyst further enhances the economic and environmental viability of this synthetic approach.[1][4]

Another synthetic strategy involves a multi-step process where a 7-hydroxy-4-methylcoumarin is first modified, and then coupled with a pre-synthesized α-aminophosphonate.[5][6] This approach allows for greater diversity in the final molecular structure.

Experimental Protocol: Enzymatic Synthesis via Kabachnik-Fields Reaction[1][2]

This protocol describes the synthesis of coumarin α-aminophosphonates catalyzed by Novozym 435.

Materials:

-

Substituted aldehyde (1 mmol)

-

7-amino-4-(trifluoromethyl)coumarin (1 mmol)

-

Dimethyl phosphite (1 mmol)

-

Novozym 435 (80 mg)

-

tert-Butyl methyl ether (TBME) or 2-methyltetrahydrofuran (2-Me-THF) (optional, as a solvent)

Procedure:

-

In a reaction vessel, combine the aldehyde (1 mmol), 7-amino-4-(trifluoromethyl)coumarin (1 mmol), dimethyl phosphite (1 mmol), and Novozym 435 (80 mg).

-

For a solvent-free reaction, proceed to step 4. If a solvent is used, add 2 mL of TBME or 2-Me-THF.

-

Stir the reaction mixture at 30°C and 200 rpm for 18-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dissolve the reaction mixture in a suitable organic solvent and filter to remove the enzyme catalyst.

-

The catalyst can be washed with the solvent, dried, and reused.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coumarin aminophosphonate.

Experimental Protocol: Multi-step Synthesis of Coumarin-Containing α-Aminophosphonates[5][6]

This protocol outlines a multi-step synthesis for a different class of coumarin aminophosphonates.

Step 1: Synthesis of 3-(4-Methyl-2-oxo-2H-chromen-7-yloxy)propanoic Acid

-

In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 7-hydroxy-4-methylcoumarin (4-MU) (0.01 mol) and 3-bromopropionic acid (0.01 mol) in 25 mL of distilled acetone.

-

Add potassium carbonate (K2CO3) (0.03 mol) to the solution.

-

Reflux the resulting solution in a water bath. After 1 hour, if the pH of the solution has dropped to 7, add an additional 1 g of K2CO3.

-

Continue refluxing for a total of 12 hours.

-

Acidify the hot solution with dilute hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and recrystallized to yield the product.

Step 2: Synthesis of O,O'-dialkyl α-amino-(α-(substituted phenyl)methyl) phosphonate

-

React a substituted benzaldehyde with ammonium acetate and an O,O'-dialkylphosphite to form O,O'-dialkyl ((N-(phenylmethylene)-α-amino)-α-(substituted phenyl)methyl) phosphonates.

-

Hydrolyze the resulting product to obtain the α-aminophosphonate.

Step 3: Coupling of the Coumarin Moiety and the Aminophosphonate

-

Couple the 3-(4-Methyl-2-oxo-2H-chromen-7-yloxy)propanoic acid from Step 1 with the α-aminophosphonate from Step 2.

-

Purify the final product by column chromatography over silica gel.

Biological Activities and Quantitative Data

Novel coumarin aminophosphonates have demonstrated a broad spectrum of biological activities, with the most significant being their anticancer and antimicrobial effects. The synergistic effect of the coumarin and aminophosphonate pharmacophores is believed to contribute to their potent bioactivity.[1][3][5][6]

Anticancer Activity

Several studies have evaluated the in vitro cytotoxicity of these compounds against various human cancer cell lines.[5][6][7] The introduction of the α-aminophosphonate moiety to the coumarin scaffold has been shown to significantly improve antitumor activity compared to the parent coumarin compounds.[5][6] For instance, compound 8j (diethyl 1-(3-(4-methyl-2-oxo-2H-chromen-7-yloxy) propanamido)-1-phenylethyl-Phosphonate) exhibited an IC50 value of 8.68 µM against HCT-116 human colorectal carcinoma cells, which was approximately 12-fold more potent than the parent compound, 7-hydroxy-4-methylcoumarin (4-MU).[5][6][7]

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Coumarin Aminophosphonates [5][6]

| Compound | HCT-116 (Human Colorectal) | Human KB (Nasopharyngeal) | MGC-803 (Human Lung) |

| 4-MU | >100 | >50 | - |

| 8c | 15.42 | 12.31 | - |

| 8d | 13.86 | 10.95 | - |

| 8f | 11.23 | 9.87 | - |

| 8j | 8.68 | 7.54 | - |

Data extracted from studies by Li, et al. (2015).

The mechanism of anticancer action for some of these derivatives involves the induction of apoptosis through a G1 cell-cycle arrest.[5][6][7] Further mechanistic studies on compound 8j revealed the activation of caspase-9 and caspase-3, key executioners of apoptosis.[5][6][7] Additionally, DNA-binding experiments suggest that some of these compounds may intercalate with DNA, contributing to their cytotoxic effects.[5][6][7]

Antimicrobial Activity

Coumarin aminophosphonates have emerged as promising antimicrobial agents, particularly in the context of increasing antibiotic resistance.[1][3][8] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant nosocomial pathogens.[9] The inhibitory activity is strongly influenced by the substituents on the phenyl ring of the aminophosphonate moiety.[1][2][3]

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Coumarin Aminophosphonates against E. coli Strains [1][2]

| Compound | E. coli K12 | E. coli R2 | E. coli R3 | E. coli R4 |

| 1 | >1000 | >1000 | >1000 | >1000 |

| 4 | 125 | 250 | 125 | 62.5 |

| 5 | 250 | 500 | 250 | 125 |

| 6 | 62.5 | 125 | 62.5 | 31.25 |

| 7 | 31.25 | 62.5 | 31.25 | 15.63 |

| 8 | 15.63 | 31.25 | 15.63 | 7.81 |

| 10 | 7.81 | 15.63 | 7.81 | 3.91 |

| 11 | 3.91 | 7.81 | 3.91 | 1.95 |

| 12 | 1.95 | 3.91 | 1.95 | 0.98 |

Data extracted from studies by Koszelewski, et al. (2023).

The antimicrobial mechanism of action is thought to involve the disruption of the bacterial cell membrane integrity, leading to the leakage of cellular components.[8] Furthermore, these compounds can induce the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress and subsequent cell death.[8] Some derivatives have also been shown to intercalate into bacterial DNA, hindering normal biological functions.[8]

Visualizations of Workflows and Signaling Pathways

Experimental Workflow: Enzymatic Synthesis

Caption: General workflow for the enzymatic synthesis of coumarin aminophosphonates.

Signaling Pathway: Apoptosis Induction by Anticancer Coumarin Aminophosphonates

Caption: Proposed mechanism of apoptosis induction by anticancer coumarin aminophosphonates.

Signaling Pathway: Antimicrobial Mechanism of Action

Caption: Multifaceted antimicrobial mechanism of coumarin aminophosphonates.

Conclusion

The foundational research on novel coumarin aminophosphonates has established them as a versatile and promising class of compounds for drug discovery. Their straightforward synthesis, coupled with their potent and multifaceted biological activities, makes them attractive candidates for further development. Future research should focus on expanding the structural diversity of these compounds, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The information presented in this technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their pursuit of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Synthesis of a Novel Coumarin Aminophosphonates: Antibacterial Effects and Oxidative Stress Modulation on Selected E. coli Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic Synthesis of a Novel Coumarin Aminophosphonates: Antibacterial Effects and Oxidative Stress Modulation on Selected E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Coumarin-Containing Aminophosphonatesas Antitumor Agent: Synthesis, Cytotoxicity, DNA-Binding and Apoptosis Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Coumarin-Containing Aminophosphonatesas Antitumor Agent: Synthesis, Cytotoxicity, DNA-Binding and Apoptosis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel coumarin aminophosphonates as potential multitargeting antibacterial agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of "Antibacterial Agent 126" Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of "Antibacterial agent 126" and its analogs, which have demonstrated significant potential as multi-targeting antibacterial agents. The protocols detailed below are based on established methodologies and findings from recent studies on novel coumarin aminophosphonates.

Introduction

"this compound," identified as 3-hydroxylphenyl aminophosphonate 6f, is a novel coumarin aminophosphonate with potent activity against clinically relevant bacteria, including Staphylococcus aureus.[1][2][3] Its multifaceted mechanism of action, which includes disruption of the bacterial cell membrane, induction of oxidative stress, and inhibition of biofilm formation, makes it a promising candidate for combating antibiotic resistance.[1][2][3] This document outlines the synthetic route to this class of compounds and provides detailed protocols for assessing their antibacterial efficacy and mechanism of action.

Data Presentation

Antibacterial Activity of "this compound" and Analogs

The following table summarizes the minimum inhibitory concentrations (MICs) of "this compound" (compound 6f) and its analogs against various bacterial strains. Lower MIC values indicate higher antibacterial potency.

| Compound | Substituent (R) | S. aureus (μg/mL) | E. coli (ATCC 25922) (μg/mL) | Reference |

| 126 (6f) | 3-hydroxyphenyl | 0.5 | 4 | [1][2] |

| Analog 1 | Phenyl | >128 | >128 | [1][2] |

| Analog 2 | 4-hydroxyphenyl | 1 | 8 | [1][2] |

| Analog 3 | 2-hydroxyphenyl | 2 | 16 | [1][2] |

| Analog 4 | 4-chlorophenyl | 4 | 32 | [1][2] |

| Analog 5 | 4-methylphenyl | 8 | 64 | [1][2] |

Table 1: Minimum Inhibitory Concentrations (MICs) of "this compound" and its analogs.

Biofilm Eradication Potential

"this compound" has been shown to effectively eradicate established S. aureus biofilms.

| Compound | Concentration (μg/mL) | Biofilm Eradication (%) | Reference |

| 126 (6f) | 1 | 50 | [1][2] |

| 4 | 80 | [1][2] | |

| 16 | >95 | [1][2] |

Table 2: Biofilm eradication activity of "this compound" against Staphylococcus aureus.

Experimental Protocols

Protocol 1: Synthesis of "this compound" Analogs (Kabachnik-Fields Reaction)

This protocol describes a general method for the synthesis of coumarin aminophosphonates via a three-component Kabachnik-Fields reaction.[4][5][6]

Materials:

-

Appropriate 7-amino-4-methylcoumarin

-

Substituted benzaldehyde (e.g., 3-hydroxybenzaldehyde for "this compound")

-

Diethyl phosphite

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a round-bottom flask, add the 7-amino-4-methylcoumarin (1 mmol), the substituted benzaldehyde (1 mmol), and diethyl phosphite (1.2 mmol) in anhydrous ethanol (20 mL).

-

Add a catalytic amount of a suitable catalyst (e.g., Novozym 435 lipase, 80 mg, or a few drops of acetic acid).[4][7]

-

Stir the reaction mixture at room temperature or under reflux for the time required to complete the reaction (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coumarin aminophosphonate analog.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains.[8][9]

Materials:

-

Synthesized coumarin aminophosphonate compounds

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Resazurin solution (optional, as a viability indicator)[4]

-

Microplate reader

Procedure:

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

-

Prepare a bacterial inoculum and dilute it in broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial suspension to each well containing the diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. If using a viability indicator like resazurin, a color change (e.g., blue to pink) indicates bacterial growth.[4] The MIC is the lowest concentration where no color change is observed.

Protocol 3: Biofilm Eradication Assay (Crystal Violet Method)

This protocol describes the quantification of biofilm eradication using the crystal violet staining method.[4][10][11]

Materials:

-

S. aureus strain capable of biofilm formation

-

Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

-

Sterile 96-well flat-bottom microtiter plates

-

Synthesized compounds

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water or absolute ethanol[4]

-

Microplate reader

Procedure:

-

Grow a culture of S. aureus overnight in TSB.

-

Dilute the overnight culture 1:100 in TSB supplemented with glucose.

-

Dispense 200 µL of the diluted culture into the wells of a 96-well plate and incubate at 37°C for 24 hours to allow biofilm formation.

-

After incubation, gently remove the planktonic bacteria by washing the wells twice with PBS.

-

Add fresh TSB containing various concentrations of the test compounds to the wells with the established biofilms. Include a control well with TSB only.

-

Incubate the plate at 37°C for another 24 hours.

-

Discard the medium and wash the wells twice with PBS to remove any remaining planktonic cells.

-

Stain the biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.

-

Dry the plate, and then solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or absolute ethanol to each well.

-

Measure the absorbance at 570 nm (for acetic acid) or 595 nm (for ethanol) using a microplate reader.[4]

-

Calculate the percentage of biofilm eradication relative to the untreated control.

Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[12][13][14]

Materials:

-

Bacterial suspension

-

Synthesized compounds

-

DCFH-DA solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well microtiter plates

-

Fluorometric microplate reader

Procedure:

-

Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

-

Wash the bacterial cells with PBS and resuspend in PBS to a desired optical density (e.g., OD₆₀₀ = 0.5).

-

Load the cells with DCFH-DA to a final concentration of 10 µM and incubate in the dark at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Resuspend the cells in PBS and add to the wells of a black 96-well plate.

-

Add different concentrations of the test compounds to the wells. Include an untreated control.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm using a fluorometric microplate reader.

-

An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Protocol 5: Protein Leakage Assay

This protocol quantifies the leakage of intracellular proteins through the bacterial membrane using the Bicinchoninic Acid (BCA) Protein Assay.[15][16][17]

Materials:

-

Bacterial suspension

-

Synthesized compounds

-

Phosphate-buffered saline (PBS)

-

BCA Protein Assay Kit

-

Microplate reader

Procedure:

-

Grow bacteria to the mid-logarithmic phase, harvest, and wash with PBS.

-

Resuspend the cells in PBS to a specific OD₆₀₀.

-

Treat the bacterial suspension with different concentrations of the test compounds for a defined period (e.g., 2 hours) at 37°C. Include an untreated control.

-

Centrifuge the suspensions to pellet the bacteria.

-

Carefully collect the supernatant, which contains any leaked proteins.

-

Determine the protein concentration in the supernatant using the BCA Protein Assay Kit according to the manufacturer's instructions. This typically involves mixing the supernatant with the BCA working reagent and incubating at 37°C for 30 minutes.

-

Measure the absorbance at 562 nm using a microplate reader.

-

An increase in protein concentration in the supernatant indicates membrane damage.

Protocol 6: Glutathione (GSH) Assay

This protocol measures the intracellular concentration of reduced glutathione (GSH) using Ellman's reagent (DTNB).[18][19][20]

Materials:

-

Bacterial cell lysate

-

Synthesized compounds

-

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

Glutathione reductase

-

NADPH

-

Reaction buffer (e.g., phosphate buffer with EDTA)

-

Microplate reader

Procedure:

-

Treat bacterial cells with the test compounds as described in previous protocols.

-

Lyse the bacterial cells to release intracellular contents.

-

Prepare a reaction mixture in a 96-well plate containing the cell lysate, NADPH, and glutathione reductase in the reaction buffer.

-

Initiate the reaction by adding DTNB solution.

-

The reaction between GSH and DTNB produces a yellow-colored product (TNB), which can be measured kinetically or as an endpoint at 412 nm.

-

A decrease in the GSH level in treated cells compared to the control indicates oxidative stress.

Protocol 7: Lipid Peroxidation Assay (TBARS Assay)

This protocol measures malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[21][22][23]

Materials:

-

Bacterial cell lysate

-

Synthesized compounds

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) or another acid for protein precipitation

-

Butylated hydroxytoluene (BHT) to prevent further oxidation

-

Microplate reader or spectrophotometer

Procedure:

-

Treat bacterial cells with the test compounds.

-

Lyse the cells and collect the lysate.

-

Add BHT to the lysate to prevent further lipid peroxidation during the assay.

-

Precipitate proteins using TCA.

-

Add the TBA reagent to the supernatant and heat the mixture at 95°C for 60 minutes. This reaction forms a pink-colored adduct with MDA.

-

Cool the samples and measure the absorbance of the colored product at 532 nm.

-

An increase in absorbance indicates a higher level of lipid peroxidation.

Protocol 8: DNA Intercalation Assay

This protocol uses the ethidium bromide (EtBr) displacement method to assess the DNA intercalating ability of the synthesized compounds.[3][24][25]

Materials:

-

Calf thymus DNA (ctDNA) or bacterial genomic DNA

-

Ethidium bromide (EtBr) solution

-

Synthesized compounds

-

Tris-HCl buffer

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Prepare a solution of ctDNA in Tris-HCl buffer.

-

Add EtBr to the DNA solution to a final concentration where the fluorescence is significant but not saturating. Allow it to intercalate and reach a stable fluorescence signal.

-

Record the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

-

Add increasing concentrations of the test compound to the DNA-EtBr solution.

-

After each addition, allow the mixture to equilibrate and then measure the fluorescence intensity.

-

A decrease in the fluorescence intensity of the DNA-EtBr complex upon addition of the test compound suggests that the compound is displacing EtBr from the DNA, indicating an intercalative binding mode.

Visualization of Key Processes

Caption: Synthetic workflow for coumarin aminophosphonate analogs.

Caption: Multi-targeting mechanism of "this compound".

Caption: Experimental workflow for evaluating antibacterial analogs.

References

- 1. ableweb.org [ableweb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Biofilm Formation Assay (Crystal Violet-Based Method) [bio-protocol.org]

- 5. Crystal violet assay [bio-protocol.org]

- 6. mdpi.com [mdpi.com]

- 7. 3.4. Ethidium Displacement Bromide Assay—Determination of DNA-Binding Constants [bio-protocol.org]

- 8. aaqr.org [aaqr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. rsc.org [rsc.org]

- 13. Multi-Omics Analysis Reveals Anti- Staphylococcus aureus Activity of Actinomycin D Originating from Streptomyces parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. intensivecaremedjournal.com [intensivecaremedjournal.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. BCA Assay and Lowry Assays | Thermo Fisher Scientific - NO [thermofisher.com]

- 18. glpbio.com [glpbio.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. Evaluation of Malondialdehyde Levels, Oxidative Stress and Host–Bacteria Interactions: Escherichia coli and Salmonella Derby - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of anthraquinone-connected coumarin derivatives via grindstone method and their evaluation of antibacterial, antioxidant, tyrosinase inhibitory activities with molecular docking, and DFT calculation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. heraldopenaccess.us [heraldopenaccess.us]

Application Notes and Protocols for "In Vivo" Testing of Piscicolin 126 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo assessment of Piscicolin 126, a class IIa bacteriocin, in murine models. The protocols cover toxicity, efficacy against Listeria monocytogenes, and pharmacokinetic analysis. Additionally, alternative infection models are presented to broaden the scope of preclinical evaluation.

Introduction to Piscicolin 126

Piscicolin 126 (P126) is a 4.4 kDa cationic antimicrobial peptide produced by Carnobacterium piscicola.[1] It belongs to the class IIa bacteriocins, also known as pediocin-like bacteriocins.[2] These peptides are of significant interest as potential therapeutic agents due to their potent activity against many Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes.[2] The mechanism of action for class IIa bacteriocins involves their interaction with the mannose phosphotransferase system (Man-PTS) on the surface of susceptible bacteria, leading to membrane permeabilization and cell death.

Purification of Piscicolin 126

A critical prerequisite for in vivo studies is the availability of highly purified P126. The following protocol is adapted from the work of Jack et al. (1996).

Protocol: Purification of Piscicolin 126

Materials:

-

Carnobacterium piscicola JG126 culture

-

Appropriate broth medium (e.g., MRS broth)

-

Ammonium sulfate

-

Cation-exchange chromatography column (e.g., SP-Sepharose)

-

Reversed-phase HPLC column (e.g., C18)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Spectrophotometer

-

Lyophilizer

Procedure:

-

Culture and Harvest: Culture C. piscicola JG126 in a suitable broth medium until the late logarithmic or early stationary phase of growth. Centrifuge the culture to pellet the bacterial cells and collect the supernatant.

-

Ammonium Sulfate Precipitation: While stirring the supernatant at 4°C, slowly add ammonium sulfate to a final saturation of 60%. Allow the precipitation to proceed overnight at 4°C. Centrifuge to collect the precipitate containing the crude P126.

-

Cation-Exchange Chromatography: Resuspend the precipitate in a minimal volume of a low-salt buffer (e.g., 20 mM sodium phosphate, pH 6.0) and load it onto a cation-exchange column pre-equilibrated with the same buffer. Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the same buffer). Collect fractions and assay for anti-listerial activity to identify the fractions containing P126.

-

Reversed-Phase HPLC: Pool the active fractions from the cation-exchange chromatography and apply them to a C18 reversed-phase HPLC column. Elute the peptides using a gradient of acetonitrile in water with 0.1% TFA. Monitor the elution profile at 220 nm and 280 nm. Collect the peaks and assay for activity. The peak corresponding to P126 should be well-resolved.

-

Purity Assessment and Quantification: Assess the purity of the final P126 preparation by re-chromatography on the RP-HPLC and by SDS-PAGE. Quantify the purified peptide using a standard protein assay or by measuring the absorbance at 280 nm if the extinction coefficient is known.

-

Lyophilization and Storage: Lyophilize the purified P126 for long-term storage at -20°C or below.

In Vivo Toxicity Assessment of Piscicolin 126

Prior to efficacy studies, it is essential to establish the safety profile of P126 in the murine model. The following protocol is based on the study by Ingham et al. (2003).

Protocol: Acute Toxicity Study

Animal Model:

-

Female BALB/c mice, 6-8 weeks old.

Procedure:

-

Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the mice into three groups (n=4 per group):

-

Group 1: Intravenous (IV) administration of P126 (2 µg in 50 µL of sterile saline).

-

Group 2: Intraperitoneal (IP) administration of P126 (20 µg in 500 µL of sterile saline).

-

Group 3: Control group receiving an equivalent volume of sterile saline by the respective routes.

-

-

Administration: Administer the purified P126 or saline to the mice as a single dose.

-

Monitoring: Observe the mice for 72 hours post-injection for any signs of toxicity.

-

Clinical Signs of Toxicity to Monitor:

-

Localized inflammation at the injection site

-

Vomiting or diarrhea

-